molecular formula C9H17NS B1529377 3-Thia-9-azaspiro[5.5]undecane CAS No. 311-22-8

3-Thia-9-azaspiro[5.5]undecane

Cat. No.: B1529377
CAS No.: 311-22-8
M. Wt: 171.31 g/mol
InChI Key: INLKVAIJVNGWSW-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Chemical Sciences

Spirocyclic systems, characterized by two rings connected by a single common atom known as the spiro atom, are of growing interest in modern chemical research. tandfonline.comwikipedia.org Their inherent three-dimensional nature distinguishes them from their flatter aromatic counterparts. tandfonline.com This unique topology allows for the precise spatial arrangement of functional groups, which can lead to more specific interactions with biological targets. tandfonline.comnih.gov

The introduction of spirocyclic scaffolds into molecular design often leads to improved physicochemical properties. tandfonline.comresearchgate.net These can include enhanced aqueous solubility, modulated lipophilicity (logP), and increased metabolic stability. tandfonline.combldpharm.com A key metric often associated with spirocycles is the fraction of sp3 hybridized carbons (Fsp3). A higher Fsp3 value generally correlates with greater molecular complexity and an increased likelihood of success in clinical development, as it allows for substituents to project out of the molecular plane, facilitating better receptor-ligand complementarity. bldpharm.com

Classification and Structural Diversity of Heteroatom-Containing Spiro[5.5]undecane Architectures

Heteroatom-containing spiro[5.5]undecane systems represent a diverse class of compounds where one or more carbon atoms in the spirocyclic framework are replaced by atoms such as nitrogen, oxygen, or sulfur. researchgate.net The nomenclature "[5.5]" indicates that each of the two rings connected at the spiro center is a six-membered ring.

The classification of these heterospirocycles can be based on several factors:

Type of Heteroatoms: The rings can contain a single type of heteroatom (e.g., diazaspiro, dioxaspiro, dithiaspiro) or a combination of different heteroatoms (e.g., oxazaspiro, thiaazaspiro, oxathiaspiro).

Number of Heteroatoms: The number of heteroatoms in each ring can vary.

Position of Heteroatoms: The relative positions of the heteroatoms within the rings and with respect to the spiro center further diversify the possible structures.

This structural diversity allows for fine-tuning of the molecule's electronic and steric properties. For instance, the replacement of a carbon atom with a nitrogen atom introduces basicity and the potential for hydrogen bonding, which can be crucial for biological activity. Similarly, the inclusion of sulfur or oxygen can influence properties like lipophilicity and metabolic pathways.

Table 1: Examples of Heteroatom-Containing Spiro[5.5]undecane Derivatives

Compound NameHeteroatomsKey Structural Feature
2,4,8,10-Tetraoxaspiro[5.5]undecaneOxygenFour oxygen atoms in the spiro system. researchgate.net
3-Thia-9-azaspiro[5.5]undecaneSulfur, NitrogenContains both a sulfur and a nitrogen atom in the spiro rings.
1-Oxa-9-azaspiro[5.5]undecaneOxygen, NitrogenContains both an oxygen and a nitrogen atom in the spiro rings.
Diazaspiro[5.5]undecaneNitrogenTwo nitrogen atoms within the spirocyclic framework. researchgate.net

This table provides a few examples of the structural diversity within the spiro[5.5]undecane family.

Unique Structural Features and Conformational Aspects of this compound within Complex Spiro Frameworks

The this compound scaffold is a specific example of a mixed heteroatom spiro system. Its structure consists of a thiomorpholine (B91149) ring and a piperidine (B6355638) ring fused at a common carbon atom. The presence of both a sulfur atom and a nitrogen atom imparts a unique combination of properties to the molecule.

The conformational behavior of spiro[5.5]undecane systems is complex. The two six-membered rings typically adopt chair conformations. researchgate.net The spiro fusion of the rings forces a specific spatial arrangement of the substituents, which can lead to axial chirality even in the absence of stereocenters on the rings themselves. ubbcluj.ro

Table 2: Investigated Properties of this compound and its Derivatives

DerivativeCAS NumberMolecular FormulaKey Finding
This compound 3,3-dioxide1341853-52-8C9H17NO2SIdentified as a key intermediate in material science. chemshuttle.comnih.gov
This compound hydrochloride2060009-04-1C9H18ClNSPreliminary studies suggest potential antimicrobial properties for this class of compounds. smolecule.com

This table highlights some of the research findings related to derivatives of the this compound scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-thia-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLKVAIJVNGWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Detailed ¹H and ¹³C NMR spectral data for 3-Thia-9-azaspiro[5.5]undecane are not available in the public domain. However, a hypothetical analysis would be expected to reveal characteristic chemical shifts and coupling constants for the protons and carbons in the piperidine (B6355638) and thiacyclohexane rings. The spirocyclic nature of the molecule would likely lead to complex splitting patterns due to the rigid conformational constraints.

Hypothetical ¹H NMR Data Table: This table is for illustrative purposes only, as no experimental data has been found.

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H2/H4 (axial)~2.5-2.8m-
H2/H4 (equatorial)~2.8-3.1m-
H8/H10 (axial)~2.6-2.9m-
H8/H10 (equatorial)~2.9-3.2m-
H6/H11~1.5-1.8m-
NHBroad singlets-

Hypothetical ¹³C NMR Data Table: This table is for illustrative purposes only, as no experimental data has been found.

CarbonExpected Chemical Shift (ppm)
C5 (Spiro)~40-50
C2/C4~30-40
C8/C10~45-55
C6/C11~30-40

To unambiguously assign the proton and carbon signals and to determine the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be essential. These would include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for mapping out the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space interactions between protons, providing insights into the stereochemistry and conformational preferences of the molecule.

Currently, there are no published 2D NMR studies for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, LC-MS, UPLC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

No experimental mass spectrometry data for this compound has been reported. A high-resolution mass spectrum (HRMS) would be required to confirm the molecular formula (C₉H₁₇NS). The fragmentation pattern, likely obtained through techniques such as electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), would be expected to show characteristic losses of fragments from the piperidine and thiacyclohexane rings.

Hypothetical Mass Spectrometry Data Table: This table is for illustrative purposes only, as no experimental data has been found.

m/zProposed FragmentTechnique
[M]+C₉H₁₇NS⁺HRMS
-Loss of fragments from the piperidine ringEI-MS/MS
-Loss of fragments from the thiacyclohexane ringEI-MS/MS

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Specific IR and Raman spectra for this compound are not available in the scientific literature. A hypothetical IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the methylene (B1212753) groups, and C-S stretching of the thioether. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-S bond, which often gives a strong Raman signal.

Hypothetical Vibrational Spectroscopy Data Table: This table is for illustrative purposes only, as no experimental data has been found.

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch~3300-3500 (broad)-
C-H Stretch (sp³)~2850-2960~2850-2960
CH₂ Bend~1450-1470~1450-1470
C-N Stretch~1000-1250~1000-1250
C-S Stretch~600-800~600-800

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the crystal structure of this compound.

Should a crystal structure of this compound be determined, it would provide invaluable information on:

Conformation: The preferred chair, boat, or twist-boat conformations of the piperidine and thiacyclohexane rings.

Intermolecular Interactions: The presence of hydrogen bonding involving the N-H group and potential weak interactions involving the sulfur atom, which would govern the crystal packing.

Hypothetical Crystallographic Data Table: This table is for illustrative purposes only, as no experimental data has been found.

ParameterExpected Value
Crystal System-
Space Group-
Unit Cell Dimensions-
Key Bond Lengths (Å)-
Key Bond Angles (°)-
Intermolecular Interactions-

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of detailed research findings concerning the specific application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment and separation of this compound.

While commercial suppliers of this compound and its salts may possess proprietary analytical data, these findings are not published in peer-reviewed literature. Consequently, specific experimental parameters such as retention times, column specifications, mobile phase compositions, or detector settings for either HPLC or GC analysis of this particular compound are not available in the public domain.

The development of such chromatographic methods would be essential for quality control during synthesis, enabling the separation of the target compound from starting materials, by-products, and other impurities. A typical HPLC method for a compound of this nature might involve reversed-phase chromatography, while a GC method would be suitable if the compound is sufficiently volatile and thermally stable. However, without experimental data, any detailed description would be purely speculative.

Due to the lack of specific research on the chromatographic analysis of this compound, no data tables of research findings can be provided at this time. Further research and publication in this area are required to elucidate the specific chromatographic behaviors and establish validated analytical methods for this compound.

Computational and Theoretical Investigations of 3 Thia 9 Azaspiro 5.5 Undecane

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. mdpi.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict a stable molecular geometry.

For 3-Thia-9-azaspiro[5.5]undecane, such calculations would begin by optimizing the molecule's geometry to find the lowest energy arrangement of its atoms. This process yields precise information on bond lengths, bond angles, and dihedral angles. The electronic structure is described through the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, these calculations can map the electrostatic potential surface, revealing the distribution of charge and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for understanding how the molecule might interact with other chemical species.

Table 1: Hypothetical Geometrical and Electronic Parameters for this compound Calculated via DFT
ParameterCalculated ValueDescription
C-S Bond Length~1.85 ÅTypical single bond length between carbon and sulfur.
C-N Bond Length~1.47 ÅTypical single bond length between carbon and nitrogen.
C-S-C Bond Angle~100°Bond angle within the tetrahydrothiopyran (B43164) ring.
C-N-C Bond Angle~112°Bond angle within the piperidine (B6355638) ring.
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy+1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap7.7 eVIndicator of chemical stability.

Conformational Landscape Analysis and Energetic Profiles

The spirocyclic structure of this compound, which consists of a piperidine ring and a tetrahydrothiopyran ring joined at a single carbon atom, allows for significant conformational flexibility. Both six-membered rings can adopt various conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. nih.govnih.gov

Table 2: Illustrative Relative Energies of this compound Conformers
Conformer (Piperidine/Tetrahydrothiopyran)Relative Energy (kcal/mol)Stability
Chair/Chair0.00Most Stable
Chair/Twist-Boat+5.5Less Stable
Twist-Boat/Chair+6.0Less Stable
Boat/Chair+7.2Unstable
Boat/Boat+11.0Highly Unstable

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. mdpi.com

An MD simulation of this compound would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would then track the trajectory of every atom over a period ranging from nanoseconds to microseconds. plos.org This allows for the observation of conformational changes, the flexibility of the ring systems, and the formation and breaking of non-covalent interactions (e.g., hydrogen bonds) with solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a real-world environment and can reveal dynamic processes that are not apparent from static models.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational modeling is a key component of modern SAR investigations, allowing for the rational design of more potent and selective analogs. nih.gov

For the this compound scaffold, computational SAR would involve creating a library of virtual derivatives by adding various substituents at different positions on the two rings. The properties of these virtual compounds would then be calculated and correlated with experimental activity data. For example, in studies of the related 3,9-diazaspiro[5.5]undecane scaffold, modifications to substituents were correlated with binding affinity at GABA-A receptors. soton.ac.uknih.gov Computational models can quantify how changes in properties like size, lipophilicity, and electronic character affect activity, thereby guiding synthetic efforts toward more promising compounds.

Table 3: Example of a Computational SAR Table for Hypothetical Derivatives
Modification on ScaffoldCalculated Property ChangePredicted Effect on Activity
Add methyl group to Nitrogen (N9)Increase in lipophilicityMay enhance membrane permeability
Add hydroxyl group to Carbon (C1)Increase in polarity; H-bond donorMay form key interaction with target
Replace Sulfur (S3) with OxygenIncreased polarity; altered ring puckerCould decrease affinity due to size/electronic change
Add phenyl group to Nitrogen (N9)Significant increase in size and lipophilicityMay improve binding through hydrophobic interactions

Ligand-Target Docking and Binding Mode Predictions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor or target), such as a protein or enzyme. nih.gov

If a biological target for this compound or its derivatives is identified, docking simulations can provide a detailed, three-dimensional model of the ligand-target complex. For instance, analogs of the related 3,9-diazaspiro[5.5]undecane have been docked into the orthosteric binding site of the GABA-A receptor to understand their antagonist activity. soton.ac.uk The simulation places the ligand into the active site of the target in numerous possible conformations and orientations and uses a scoring function to rank them. The best-scoring poses suggest the most likely binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the complex. These predictions are invaluable for explaining observed biological activity and for designing new derivatives with improved binding characteristics. soton.ac.uk

Table 4: Typical Output from a Molecular Docking Simulation
ParameterValueInterpretation
Binding Energy (Score)-8.5 kcal/molA lower score indicates stronger predicted binding affinity.
Hydrogen Bonds2Identifies specific H-bonds with receptor residues (e.g., with SER, THR).
Hydrophobic Interactions5Identifies contacts with nonpolar residues (e.g., LEU, VAL, PHE).
Predicted Inhibition Constant (Ki)250 nMAn estimation of the ligand's potency as an inhibitor.

Biological and Biochemical Research Applications of 3 Thia 9 Azaspiro 5.5 Undecane Derivatives

Investigations into Enzyme and Receptor Interaction Profiles (In Vitro Studies)

The interaction of 3-thia-9-azaspiro[5.5]undecane derivatives with enzymes and receptors has been a subject of scientific inquiry, with a notable focus on their effects on the γ-aminobutyric acid type A (GABA-A) receptor.

Modulation of Enzyme Activity and Biochemical Pathways

Currently, there is a notable lack of specific research data in publicly available scientific literature concerning the direct modulation of enzyme activity or specific biochemical pathways by this compound derivatives. While the broader class of azaspiro compounds has been investigated for various enzymatic interactions, dedicated studies on the 3-thia-9-aza variant are not readily found.

Receptor Antagonism and Agonism Mechanisms (e.g., γ-Aminobutyric Acid Type A Receptor)

While direct studies on this compound are limited, extensive research has been conducted on the closely related 3,9-diazaspiro[5.5]undecane scaffold, providing valuable insights into the potential mechanisms of action for this class of compounds at the GABA-A receptor. These studies reveal that derivatives of the diaza-analogue act as potent and competitive antagonists at the GABA-A receptor. nih.govsoton.ac.uk

The mechanism of antagonism involves the spirocyclic core positioning a substituent, often a benzamide (B126) moiety, in a way that it sterically hinders the binding of the endogenous agonist, GABA. soton.ac.uk This competitive antagonism has been demonstrated through in vitro binding assays and electrophysiological studies. For instance, a structurally simplified m-methylphenyl analog of a 3,9-diazaspiro[5.5]undecane derivative displayed a high binding affinity with a Ki value of 180 nM. nih.gov Research into these analogues suggests that the spirocyclic framework is a crucial element for their antagonistic activity, providing a rigid structure that facilitates optimal orientation within the receptor's binding site. soton.ac.uk

Table 1: In Vitro GABA-A Receptor Binding Affinity of a 3,9-Diazaspiro[5.5]undecane Analog

CompoundReceptor Subtype SelectivityBinding Affinity (Ki)
m-methylphenyl analogα4βδ vs. α1- and α2- containing subtypes180 nM nih.gov

Research into Antimicrobial Activity (In Vitro Studies)

The antimicrobial potential of various heterocyclic compounds has prompted investigations into the activity of azaspiro structures. However, specific data for this compound derivatives remains limited.

Antibacterial Spectrum and Efficacy

There is a significant gap in the scientific literature regarding the antibacterial spectrum and efficacy of this compound derivatives. While general studies on other azaspirocycles have reported some antibacterial activity, specific minimum inhibitory concentration (MIC) values and the range of susceptible bacterial species for the 3-thia-9-aza variant have not been documented in the reviewed literature.

Antifungal Properties

Similar to the antibacterial data, there is a lack of specific in vitro studies detailing the antifungal properties of this compound derivatives. The potential of this specific scaffold against fungal pathogens has not been extensively explored, and therefore, no data on their efficacy or spectrum of activity is currently available.

Antimycobacterial Activity and Associated Membrane Permeabilization Mechanisms

No dedicated studies on the antimycobacterial activity of this compound derivatives were identified in the reviewed scientific literature. Consequently, there is no information on their efficacy against Mycobacterium species or the potential mechanisms of action, such as membrane permeabilization.

Exploratory Research in Anticancer Pathways (In Vitro Cell Line Studies)

There is no available scientific literature detailing in vitro studies of this compound derivatives on cancer cell lines.

Immunomodulatory Potential and Cellular Response Investigations (Preclinical Research)

No preclinical research data has been published that investigates the immunomodulatory effects or cellular responses to derivatives of this compound.

Elucidation of Molecular Mechanisms of Action

Due to the lack of biological studies, the molecular mechanisms of action for this compound derivatives in anticancer or immunomodulatory contexts have not been elucidated.

Applications in Chemical Biology and Materials Science

Utilization as Key Building Blocks in Organic Synthesis

The conformationally restricted, sp³-rich structure of 3-Thia-9-azaspiro[5.5]undecane makes it an attractive starting point for synthetic chemistry. Its availability as a building block, including its hydrochloride salt and dioxide derivative, facilitates its incorporation into more complex molecules. achemblock.comavantorsciences.combldpharm.com The general class of azaspiro[5.5]undecanes has been recognized for imparting favorable physicochemical and pharmacokinetic properties to drug candidates, driving interest in their synthesis and derivatization. acs.org

Construction of Diverse Compound Libraries for Screening

Spirocyclic scaffolds are highly valued for the construction of compound libraries used in high-throughput screening for drug discovery. acs.org The rigid, three-dimensional nature of the this compound framework allows for the precise spatial arrangement of functional groups, exploring chemical space in ways that flat, aromatic molecules cannot. While specific libraries based exclusively on this compound are not extensively detailed, the strategy is well-established for analogous structures. For instance, related diazaspiro[5.5]undecane scaffolds have been identified as potent antagonists for the γ-aminobutyric acid type A (GABAA) receptor through compound library screening. soton.ac.uk Similarly, other spirocyclic systems, such as 1,7-dioxa-4,10-diazaspiro[5.5]undecanes, are considered attractive scaffolds for library assembly. acs.org The derivatization of the secondary amine in the piperidine (B6355638) ring of this compound provides a straightforward method for introducing diversity, enabling the generation of a wide array of compounds for biological evaluation. researchgate.net

Synthesis of Natural Product Analogues and Complex Architectures

The azaspiro[5.5]undecane core is a structural motif present in various natural products. researchgate.net The total synthesis of natural products and their analogues is a key strategy for discovering new therapeutic agents and understanding biological processes. mdpi.com Synthetic strategies that enable the creation of analogues with diverse skeletons and functionalities are crucial for building libraries of natural product-like compounds for biological screening. mdpi.commdpi.com By using this compound as a foundational block, chemists can construct novel molecules that mimic the core architecture of certain natural products but feature a unique heteroatom arrangement. This approach allows for the systematic exploration of structure-activity relationships (SAR) and the potential optimization of biological activity.

Exploration as Fluorescent Probes and Chemical Sensors

The development of fluorescent probes for detecting specific analytes is a dynamic area of research. While the this compound scaffold has not been prominently featured in this application, related sulfur-containing heterocycles have proven effective. For example, a probe based on a thiomorpholine-substituted nitrobenzothiadiazole was developed for the sensitive and rapid detection of hypochlorous acid. mdpi.com The mechanism of such probes often relies on an analyte-induced chemical reaction, such as the oxidation of the sulfur atom, which in turn modulates the electronic properties of a linked fluorophore, leading to a change in fluorescence. Given these precedents, the thioether moiety in the this compound ring system represents a potential site for modification or interaction, suggesting that its derivatives could be engineered to function as chemical sensors.

Potential in Catalysis and Organocatalysis

The use of small organic molecules as catalysts (organocatalysis) has become a major tool in the synthesis of chiral compounds. dntb.gov.ua Chiral amines, particularly those derived from natural products or featuring rigid bicyclic structures, are frequently employed. Although there is currently limited specific literature describing the use of this compound or its derivatives as catalysts, its structural features merit consideration. The presence of a secondary amine within a rigid spirocyclic framework could be exploited in asymmetric catalysis, where the catalyst's defined stereochemistry is transferred to the product. Further functionalization of the scaffold could introduce additional catalytic groups, potentially leading to bifunctional catalysts that activate substrates through multiple interaction points.

Development of Novel Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological pathways. The azaspiro[5.5]undecane scaffold has yielded highly valuable probes. Notably, derivatives of 3,9-diazaspiro[5.5]undecane were identified as potent and selective antagonists of the GABAA receptor, providing critical tools for studying the role of this receptor in the immune system while minimizing central nervous system side effects. soton.ac.uk Furthermore, a related compound, 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde, is commercially available as a linker for creating proteolysis-targeting chimeras (PROTACs). medchemexpress.com PROTACs are sophisticated chemical probes that co-opt the cell's own protein degradation machinery to eliminate specific target proteins. medchemexpress.com These examples highlight the proven utility of the azaspiro[5.5]undecane core in constructing advanced probes for biological research, suggesting a strong potential for this compound to serve as a scaffold for the next generation of such tools.

Future Directions and Emerging Research Perspectives

Innovations in Synthetic Strategies and Methodologies

The efficient and stereocontrolled synthesis of 3-Thia-9-azaspiro[5.5]undecane and its derivatives is paramount for unlocking their full potential. Future synthetic endeavors are expected to move beyond traditional multi-step processes, embracing more sophisticated and sustainable technologies to accelerate the creation of diverse compound libraries.

Key innovative strategies likely to dominate future research include:

Microwave-Assisted Multicomponent Reactions (MCRs): MCRs offer a powerful route to molecular complexity in a single step. The application of microwave irradiation can dramatically accelerate reaction rates, improve yields, and enhance the efficiency of constructing the spirocyclic core or decorating it with various substituents. researchgate.netnih.gov This approach is particularly attractive for rapid library generation in drug discovery campaigns. nih.gov

Continuous Flow Chemistry: Flow synthesis provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, reproducibility, and scalability. nih.govspringerprofessional.de The translation of key synthetic steps for building the this compound framework into a continuous flow process could enable on-demand production and facilitate multi-step sequences with minimized purification. researchgate.net

Asymmetric Organocatalysis: Achieving precise control over stereochemistry is critical for biological applications. Asymmetric organocatalysis, utilizing small chiral organic molecules to induce enantioselectivity, represents a frontier strategy. nih.gov The development of novel organocatalytic methods, such as those employing N-heterocyclic carbenes (NHCs) or chiral phosphoric acids, could provide access to specific stereoisomers of this compound derivatives, which is crucial for optimizing interactions with chiral biological targets. nih.govrsc.org

Table 1: Emerging Synthetic Methodologies for Spiroheterocycles

Methodology Key Advantages Potential Application for this compound
Microwave-Assisted Synthesis Rapid reaction times, improved yields, operational simplicity Rapid generation of derivative libraries for screening
Flow Chemistry Enhanced safety, scalability, process control, automation On-demand synthesis and integration into multi-step automated platforms
Asymmetric Organocatalysis Access to specific enantiomers, metal-free conditions Stereoselective synthesis to probe interactions with chiral biological targets

Integration of Artificial Intelligence and Machine Learning for De Novo Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery by enabling the rapid de novo design and evaluation of novel molecules. researchgate.net For the this compound scaffold, these computational tools offer a pathway to intelligently navigate the vast chemical space and prioritize compounds with a high probability of success.

Future research will likely focus on:

Generative AI Models: These algorithms can be trained on existing chemical databases to "learn" the rules of molecular assembly. They can then generate entirely novel molecules built around the this compound core, optimized for specific desired properties such as binding affinity to a target, synthetic accessibility, or favorable pharmacokinetic profiles. digitellinc.comeurekalert.org

Predictive QSAR and Property Modeling: Quantitative Structure-Activity Relationship (QSAR) models built using ML algorithms can predict the biological activity of virtual compounds. nih.govarxiv.org By training models on experimental data from known thia-aza compounds, researchers can screen vast virtual libraries of this compound derivatives to identify the most promising candidates for synthesis and testing, saving significant time and resources. nih.govdntb.gov.uamdpi.com

In Silico Docking and Molecular Dynamics: Advanced computational techniques can simulate how a molecule will bind to the three-dimensional structure of a protein target. nih.gov This allows for the rational design of derivatives with substituents positioned to maximize favorable interactions within a binding pocket, guiding the synthetic chemistry toward more potent and selective compounds. mdpi.com

Expansion of Biological Target Identification and Validation Platforms

A critical aspect of realizing the therapeutic potential of the this compound scaffold is identifying its specific biological targets. While the core structure provides a unique 3D presentation of chemical features, its precise molecular partners within the cell remain largely unexplored. Future research will leverage cutting-edge platforms to deorphanize this compound class.

Promising approaches include:

In Silico Target Fishing: Also known as inverse virtual screening, this computational method uses the structure of a compound (the "bait") to search through databases of known protein structures to predict potential binding partners. researchgate.netnih.gov This approach can rapidly generate hypotheses about the mechanism of action for novel this compound derivatives, guiding subsequent experimental validation. nih.gov

Chemoproteomics: This powerful experimental technique uses chemical probes to identify the direct protein targets of a small molecule within a complex biological sample, such as a cell lysate. researchgate.net Activity-based protein profiling (ABPP) and other chemoproteomic strategies can map the precise interaction sites, providing invaluable information for understanding how these compounds exert their biological effects. nih.govchimia.chresearchgate.netunifr.ch

Phenotypic Screening: This approach involves testing compounds in cell-based or organism-based models to identify a desired biological effect (a phenotype) without a priori knowledge of the target. Once an active compound is identified, modern target deconvolution techniques, often involving proteomics or genetic methods, can be used to uncover its molecular mechanism of action.

Table 2: Modern Platforms for Target Identification

Platform Approach Outcome
In Silico Target Fishing Computational docking of the compound against a library of protein structures. A ranked list of predicted protein targets for hypothesis generation.
Chemoproteomics Experimental use of chemical probes in biological systems to capture binding partners. Direct identification of protein targets and specific binding sites.
Phenotypic Screening Testing compounds in complex biological systems for a desired functional outcome. Identification of active compounds, followed by target deconvolution.

Interdisciplinary Applications in Niche Scientific Fields

Beyond its potential in medicinal chemistry, the rigid, well-defined structure of this compound makes it an attractive scaffold for applications in other scientific disciplines. Its unique combination of a sulfide (B99878) and an amine within a spirocyclic framework opens avenues for its use as a specialized chemical tool.

Emerging interdisciplinary applications include:

Chemical Biology: The azaspiro[5.5]undecane framework has been successfully employed as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com The this compound scaffold could serve a similar role, providing a novel, structurally distinct linker to connect a target-binding ligand and an E3 ligase ligand, potentially offering unique geometric and solubility properties for targeted protein degradation.

Organocatalysis: Spirocyclic structures are increasingly being explored as scaffolds for chiral ligands and catalysts in asymmetric synthesis. nih.gov The inherent chirality and conformational rigidity of this compound derivatives could be exploited to develop novel organocatalysts for stereoselective transformations. nih.govacs.org

Materials Science: Spiroheterocyclic compounds, in general, have been investigated for their potential use as photochromic materials. rsc.org The specific electronic properties conferred by the thioether and amine functionalities within the this compound core could be explored for the development of novel functional materials with unique optical or electronic properties.

Q & A

Q. What are the common synthetic routes for 3-Thia-9-azaspiro[5.5]undecane and its derivatives?

The synthesis typically involves spirocyclization strategies using reagents like potassium tert-butoxide in anhydrous THF or sodium triacetoxyborohydride for reductive amination. Key intermediates, such as tert-butyl-protected precursors, are often synthesized via multi-step reactions involving cyclopropylamine or benzaldehyde derivatives. Reaction conditions (e.g., temperature, solvent purity) significantly impact yields, with optimized protocols achieving ~30–80% yields depending on substituents .

Q. How is the structural integrity of this compound derivatives confirmed experimentally?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify spirocyclic backbone signals (e.g., δ 2.01–2.48 ppm for CH2_2 groups in spiro rings) and substituent positions .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks matching theoretical values) .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives, such as tert-butyl-protected variants .

Q. What are the primary challenges in purifying spirocyclic compounds like this compound?

Purification often requires chromatographic separation (e.g., silica gel, preparative HPLC) due to diastereomer formation. For example, N-cyclopropyl derivatives may yield 2:1 diastereomer mixtures, necessitating advanced techniques like chiral column chromatography .

Advanced Research Questions

Q. How do structural modifications (e.g., oxygen vs. sulfur substitution) affect the biological activity of this compound derivatives?

  • Sulfur substitution : Enhances metabolic stability compared to oxygen analogs (e.g., 1-Oxa-9-azaspiro derivatives) but may reduce solubility.
  • Substituent position : For instance, methylamino groups at position 9 increase affinity for chemokine receptors (e.g., CCR5), as seen in analogs with antagonistic activity against inflammatory diseases .
  • Bioactivity studies : Surface plasmon resonance (SPR) and in vitro assays (e.g., MmpL3 inhibition) are used to quantify structure-activity relationships .

Q. How can contradictory data on spirocyclic compound efficacy (e.g., varying IC50_{50}50​ values) be resolved?

  • Experimental replication : Ensure consistent synthetic protocols (e.g., solvent purity, reaction time) to minimize batch variability.
  • Target validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism of action. For example, sEH inhibition data should correlate with anti-inflammatory outcomes .
  • Computational modeling : Molecular docking (e.g., using AutoDock Vina) identifies binding pose discrepancies caused by minor structural differences .

Q. What methodologies are employed to study the pharmacokinetic properties of this compound derivatives?

  • In vitro ADME : Microsomal stability assays (human liver microsomes) and Caco-2 permeability tests predict bioavailability.
  • In vivo studies : Radiolabeled compounds (e.g., 14^{14}C-tagged derivatives) track tissue distribution and clearance in rodent models.
  • Metabolite profiling : LC-MS/MS identifies major metabolites, such as hydroxylated or demethylated products .

Methodological Resources

  • Synthetic protocols : Detailed in (THF-distillation, phosphonium salt reactions) and (recyclization to diazaspiro derivatives).
  • Analytical standards : PubChem provides InChI keys and SMILES strings for structural verification .
  • Biological assays : Refer to (chemokine receptor antagonism) and (enzyme inhibition assays).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Thia-9-azaspiro[5.5]undecane
Reactant of Route 2
3-Thia-9-azaspiro[5.5]undecane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.